5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
Overview
Description
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, fluorine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursorsFor example, the compound can be synthesized by reacting 5-chloro-2,4,6-trifluoropyrimidine with methanol in the presence of a base to introduce the methoxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium methoxide), oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound’s unique properties make it a candidate for the development of new pesticides and herbicides.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electronegative fluorine and chlorine atoms can enhance binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Similar in structure but lacks the methoxy group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar but lacks the fluorine and methoxy groups.
4-(Trifluoromethyl)pyridine: Similar but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both methoxy and trifluoromethyl groups can influence its electronic properties and interactions with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF4N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNOIGQLJXJMBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1Cl)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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